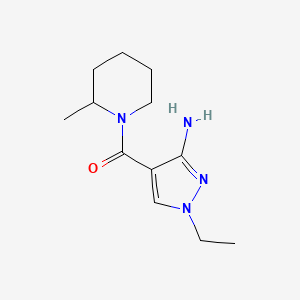

1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20132539

Molecular Formula: C12H20N4O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N4O |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | (3-amino-1-ethylpyrazol-4-yl)-(2-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H20N4O/c1-3-15-8-10(11(13)14-15)12(17)16-7-5-4-6-9(16)2/h8-9H,3-7H2,1-2H3,(H2,13,14) |

| Standard InChI Key | RFFIUDAPXZYONW-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)N)C(=O)N2CCCCC2C |

Introduction

1-Ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. It is characterized by a unique structural arrangement featuring a pyrazole ring, an ethyl group, and a piperidine moiety linked through a carbonyl group. This compound has garnered significant attention in medicinal chemistry due to its potential applications in pharmaceutical development, particularly in targeting various biological pathways.

Synthesis Methods

The synthesis of 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-pyrazol-3-amine with 2-methylpiperidine-1-carbonyl chloride. This reaction is conducted under controlled conditions using a base, such as triethylamine, to neutralize the hydrochloric acid produced during the process. The mixture is stirred at room temperature until completion. For industrial production, automated reactors and continuous flow systems may be employed to ensure consistent quality and yield, along with purification methods like recrystallization or chromatography.

Biological Activity and Potential Applications

Research into the biological activity of 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine suggests that it may exhibit significant pharmacological properties, including potential anti-inflammatory and analgesic effects. These effects are thought to occur through the modulation of specific biochemical pathways involved in pain and inflammation responses. Further investigation is required to elucidate its exact mechanisms of action and therapeutic potential.

Interaction Studies and Mechanism of Action

Interaction studies involving 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine are crucial for understanding its pharmacodynamics. Initial studies may focus on its binding affinity to various biological targets, including enzymes and receptors. This interaction modulates the activity of these targets, potentially leading to therapeutic effects such as anti-inflammatory or analgesic actions.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(1-Ethyl-1H-pyrazol-4-yl)-2-methylpiperidine | Not specified | Lacks carbonyl group; focuses on piperidine substitution |

| 5-Methylpyrazole | Not specified | Simpler structure; lacks piperidine moiety |

| 3-Amino-pyrazole | Not specified | Contains amino group; less complex |

The uniqueness of 1-ethyl-4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine lies in its combination of both the pyrazole ring and the piperidine structure with a carbonyl group, which may provide distinct biological activities not observed in simpler analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume